molecular formula C6H8ClN3 B2495324 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole CAS No. 1872177-03-1

4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2495324
CAS No.: 1872177-03-1
M. Wt: 157.6
InChI Key: GBFJKICHUCJUDY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is a heterocyclic organic compound that features a triazole ring substituted with a chloromethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through halomethylation reactions, where a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloroformate is used under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by chloromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, and antifungal activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which can undergo different substitution reactions.

    4-(Methyl)-1-cyclopropyl-1H-1,2,3-triazole: Lacks the halogen, leading to reduced reactivity in nucleophilic substitution reactions.

Uniqueness

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial fields .

Properties

IUPAC Name

4-(chloromethyl)-1-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJKICHUCJUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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